2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione
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Overview
Description
2-(Propylthio)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione is a heterocyclic compound that belongs to the class of imidazo[1,2-a][1,3,5]triazines. This compound is characterized by its unique structure, which includes a propylthio group and a thione moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylthio)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione can be achieved through a one-pot, multicomponent reaction. This method involves the reaction of trialkyl orthoesters, 2-aminoimidazoles, and cyanamide under microwave irradiation or conventional heating . The reaction conditions are optimized to ensure high purity and yield of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Propylthio)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione moiety to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the propylthio group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(Propylthio)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(Propylthio)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to the disruption of normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine Derivatives: These compounds share a similar triazine core structure and exhibit comparable biological activities.
1,2,4-Triazole Derivatives: These compounds have a triazole ring and are known for their diverse pharmacological properties.
Uniqueness
2-(Propylthio)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
107960-41-8 |
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Molecular Formula |
C8H12N4S2 |
Molecular Weight |
228.3 g/mol |
IUPAC Name |
2-propylsulfanyl-7,8-dihydro-6H-imidazo[1,2-a][1,3,5]triazine-4-thione |
InChI |
InChI=1S/C8H12N4S2/c1-2-5-14-7-10-6-9-3-4-12(6)8(13)11-7/h2-5H2,1H3,(H,9,10,11,13) |
InChI Key |
NVIQQSPALIUBLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC(=S)N2CCNC2=N1 |
Origin of Product |
United States |
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